N,N-dimethyl-1H-pyrrole-2-carboxamide N,N-dimethyl-1H-pyrrole-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 7126-47-8
VCID: VC7813693
InChI: InChI=1S/C7H10N2O/c1-9(2)7(10)6-4-3-5-8-6/h3-5,8H,1-2H3
SMILES: CN(C)C(=O)C1=CC=CN1
Molecular Formula: C7H10N2O
Molecular Weight: 138.17 g/mol

N,N-dimethyl-1H-pyrrole-2-carboxamide

CAS No.: 7126-47-8

Cat. No.: VC7813693

Molecular Formula: C7H10N2O

Molecular Weight: 138.17 g/mol

* For research use only. Not for human or veterinary use.

N,N-dimethyl-1H-pyrrole-2-carboxamide - 7126-47-8

Specification

CAS No. 7126-47-8
Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
IUPAC Name N,N-dimethyl-1H-pyrrole-2-carboxamide
Standard InChI InChI=1S/C7H10N2O/c1-9(2)7(10)6-4-3-5-8-6/h3-5,8H,1-2H3
Standard InChI Key VZRWJMZZHDOBIO-UHFFFAOYSA-N
SMILES CN(C)C(=O)C1=CC=CN1
Canonical SMILES CN(C)C(=O)C1=CC=CN1

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

N,N-Dimethyl-1H-pyrrole-2-carboxamide belongs to the pyrrole-carboxamide family, featuring a five-membered aromatic ring with adjacent carbonyl and dimethylamine functionalities. The IUPAC name derives from the substitution pattern: the pyrrole ring’s 2-position is modified by a carboxamide group where both amide hydrogens are replaced by methyl groups . X-ray diffraction confirms a planar pyrrole ring with slight distortions due to conjugation between the carbonyl π-system and the amide nitrogen’s lone pair .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC7H10N2O\text{C}_7\text{H}_{10}\text{N}_2\text{O}
Molecular Weight138.167 g/mol
Melting Point97–99°C
DensityNot reported
LogP (Partition Coefficient)0.716

Spectral and Computational Data

Fourier-transform infrared (FTIR) spectroscopy reveals characteristic absorptions for the amide C=O stretch (~1650 cm1^{-1}) and N–H vibrations (~3300 cm1^{-1}) . Nuclear magnetic resonance (NMR) spectra display distinct signals for the pyrrole protons (δ 6.2–6.8 ppm) and dimethylamide groups (δ 3.0 ppm for N(CH3)2\text{N}(\text{CH}_3)_2) . Computational studies using density functional theory (DFT) align with experimental data, showing charge delocalization across the pyrrole-amide system .

Synthesis and Industrial Production

Synthetic Routes

The most efficient synthesis involves reacting 2-(trichloroacetyl)pyrrole with dimethylamine hydrochloride in acetonitrile under inert atmosphere, achieving a 92% yield . Triethylamine acts as a base to scavenge HCl, facilitating nucleophilic acyl substitution.

Reaction Scheme:

2-(Trichloroacetyl)pyrrole+Me2NH\cdotpHClEt3N, CH3CN20°C, 24 hN,N-Dimethyl-1H-pyrrole-2-carboxamide+Cl3CCO2H\text{2-(Trichloroacetyl)pyrrole} + \text{Me}_2\text{NH·HCl} \xrightarrow[\text{Et}_3\text{N, CH}_3\text{CN}]{\text{20°C, 24 h}} \text{N,N-Dimethyl-1H-pyrrole-2-carboxamide} + \text{Cl}_3\text{CCO}_2\text{H}

Table 2: Optimal Reaction Conditions

ParameterValue
SolventAcetonitrile
Temperature20°C
Time24 hours
BaseTriethylamine
Yield92%

Structural Elucidation and Crystallography

Crystal Packing and Hydrogen Bonding

Low-temperature X-ray crystallography (150 K) reveals monoclinic crystals in the P21/cP2_1/c space group . The carbonyl oxygen forms intermolecular N–H···O hydrogen bonds with adjacent amide groups, creating centrosymmetric dimers (Fig. 1). These dimers stack along the crystallographic a-axis, stabilized by van der Waals interactions.

Key Bond Lengths:

  • C=O\text{C=O}: 1.227 Å

  • N–Camide\text{N–C}_{\text{amide}}: 1.356 Å

  • CpyrroleCamide\text{C}_{\text{pyrrole}}-\text{C}_{\text{amide}}: 1.431 Å

Conformational Analysis

The dimethylamide group adopts a trans configuration relative to the pyrrole ring, minimizing steric hindrance. Torsional angles between the pyrrole and amide planes measure 8.68.6^\circ, indicating moderate conjugation .

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